Mirabegron

Übersicht

Beschreibung

Mirabegron is a pharmaceutical compound used primarily in the treatment of overactive bladder. It is a beta-3 adrenergic receptor agonist that works by relaxing the detrusor muscle in the bladder, thereby increasing its storage capacity and reducing the symptoms of urgency, frequency, and incontinence . This compound was first approved for medical use in the United States and the European Union in 2012 .

Wissenschaftliche Forschungsanwendungen

Mirabegron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Studien zu Beta-3-Adrenorezeptor-Agonisten und deren chemischen Eigenschaften verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Aktivierung von Beta-3-Adrenorezeptoren in der Blase. Diese Aktivierung führt zur Entspannung des Detrusor-Glattmuskels während der Speicherphase des Blasenfüll- und Entleerungszyklus, wodurch die Blasenkapazität erhöht und die Symptome von Drang und Häufigkeit reduziert werden . Im Gegensatz zu anderen Behandlungen hat this compound keine signifikante anticholinerge Wirkung, was zu seinem günstigen Nebenwirkungsprofil beiträgt .

Wirkmechanismus

Target of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle in the bladder, where they play a crucial role in bladder function .

Mode of Action

This compound works by activating the beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased, which helps alleviate feelings of urgency and frequency .

Biochemical Pathways

This compound’s action on the beta-3 adrenergic receptors triggers a cascade of biochemical events. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels then activate protein kinase A, which in turn phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

This compound is extensively metabolized via several mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis and glucuronidation . It is primarily excreted in urine (55%) and feces (34%) . The bioavailability of this compound is reported to be between 29-35% , and it has an elimination half-life of approximately 50 hours .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, this compound helps reduce these symptoms and improve the quality of life for individuals with OAB .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, certain genetic factors may influence how an individual responds to this compound . It’s also worth noting that this compound’s action can be influenced by other medications the patient is taking, as these can potentially interact with this compound and alter its effectiveness .

Biochemische Analyse

Biochemical Properties

Mirabegron is one of the only arylacylamide substrates to be catabolized by butyrylcholinesterase (BChE) . The compound interacts with BChE, leading to its hydrolysis . The interaction between this compound and BChE is characterized by a long pre-steady-state phase followed by a steady state .

Cellular Effects

This compound has the potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acid (NEFA) content, body temperature, heart rate (HR), blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with BChE. The compound is hydrolyzed by BChE, and this reaction follows a Michaelian behavior with a long pre-steady-state phase characterized by a burst . The induction time increases with substrate concentration .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The hydrolysis of this compound by BChE displays a long pre-steady-state phase followed by a steady state . This indicates that the compound’s stability and degradation are influenced by its interaction with BChE .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by BChE . The compound is hydrolyzed by BChE, indicating that it interacts with this enzyme in its metabolic pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mirabegron umfasst mehrere Schlüsselschritte:

Reduktion von Zwischenprodukten: Eine Methode beinhaltet die Reduktion einer Verbindung in einem alkoholischen Lösungsmittel unter einer Wasserstoffatmosphäre, katalysiert durch Palladium-Kohle, um ein Zwischenprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst häufig die Verwendung von Lösungsmitteln wie 1,4-Dioxan und Trichlormethan, gefolgt von einer Umkristallisation mit Toluol, um hohe Ausbeuten und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Reaktionstypen: Mirabegron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart von Formaldehyd, was zur Bildung von Dimer-Verunreinigungen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Palladium-Kohle ist ein häufig verwendeter Katalysator in Reduktionsreaktionen.

Substitution: Formaldehyd kann als Reagenz in Substitutionsreaktionen wirken, insbesondere bei der Bildung von Verunreinigungen.

Hauptprodukte:

Oxidationsprodukte: Verschiedene oxidierte Formen von this compound.

Reduktionsprodukte: Zwischenprodukte, die bei der Synthese von this compound verwendet werden.

Substitutionsprodukte: Dimer-Verunreinigungen, die durch Reaktionen mit Formaldehyd gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Mirabegron wird häufig mit anderen Verbindungen verglichen, die zur Behandlung der überaktiven Blase eingesetzt werden, wie zum Beispiel:

Solifenacin: Ein Anticholinergikum mit einem anderen Wirkmechanismus.

Vibegron: Ein weiterer Beta-3-Adrenorezeptor-Agonist mit ähnlicher Wirksamkeit, aber unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit:

Pharmakokinetik: this compound hat eine längere Halbwertszeit im Vergleich zu einigen anderen Behandlungen, was eine Einmaldosis pro Tag ermöglicht.

Ähnliche Verbindungen:

- Solifenacin

- Vibegron

- Tolterodin

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und sein günstiges Sicherheitsprofil aus, was es zu einer wertvollen Option für Patienten mit überaktiver Blase macht.

Eigenschaften

IUPAC Name |

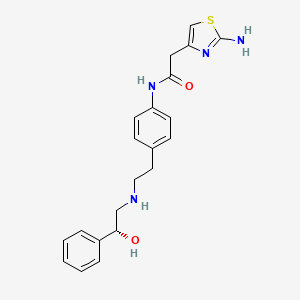

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021648 | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency. | |

| Record name | Mirabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

223673-61-8 | |

| Record name | Mirabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223673-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirabegron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mirabegron?

A1: this compound is a potent and selective β3-adrenoceptor (β3-AR) agonist. [, , ] This means it binds to and activates β3-ARs, primarily found in the bladder. [, ]

Q2: What are the downstream effects of this compound binding to β3-ARs in the bladder?

A2: Activation of β3-ARs in the bladder leads to detrusor smooth muscle relaxation. [, ] This relaxation increases bladder capacity and reduces bladder contractions, thus alleviating symptoms of overactive bladder (OAB). [, ]

Q3: Are there any off-target effects associated with this compound?

A3: Research suggests this compound may also interact with other receptors, notably α1-adrenoceptors in tissues like the prostate and urethra. [, ] At higher concentrations, this interaction appears to be antagonistic, potentially contributing to this compound's overall effects. [, ]

Q4: How does this compound affect tissues beyond the bladder?

A4: Studies indicate that this compound can influence other tissues, including:

- Brown adipose tissue (BAT): this compound stimulates BAT activity and thermogenesis, potentially impacting energy expenditure. [, , ]

- White adipose tissue (WAT): this compound promotes the browning of WAT, potentially contributing to improved metabolic health. [, ]

- Erectile tissue: Research in diabetic rats suggests this compound may improve erectile function, potentially by enhancing neurogenic relaxation in the corpus cavernosum. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H24N4O3S. Its molecular weight is 364.47 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While specific spectroscopic data hasn't been extensively detailed in the provided research, this compound's structure has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Studies in healthy volunteers show this compound is rapidly absorbed after oral administration. [] It undergoes metabolism primarily through amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. [] Unchanged this compound is the major component found in plasma and excreta. [, ]

Q8: Are there any known drug interactions with this compound?

A9: this compound has been shown to interact with the α1-adrenergic antagonist tamsulosin. [] While this pharmacokinetic interaction exists, studies suggest it doesn't cause clinically significant changes in cardiovascular safety. []

Q9: How do the pharmacokinetic properties of this compound relate to its dosing regimen?

A10: this compound's pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, supports its once-daily dosing regimen for OAB treatment. [, ]

Q10: What in vitro models have been used to study this compound's effects?

A10: Various in vitro models have been employed, including:

- Isolated tissue preparations: These studies have explored this compound's relaxant effects on bladder, prostate, and coronary artery tissues. [, , ]

- Cultured cells: Research has utilized cell lines like 3T3-L1 cells and primary rat Sertoli cells to investigate this compound's influence on adipogenesis, gene expression, and cellular signaling pathways. [, ]

Q11: What animal models have been used to investigate this compound's efficacy?

A11: Animal models have played a crucial role in understanding this compound's actions, with studies employing:

- Rodent models of OAB: These studies have demonstrated this compound's ability to improve urodynamic parameters and reduce bladder overactivity. [, ]

- Diabetic rat models: Research has explored this compound's potential to ameliorate erectile dysfunction in the context of diabetes. []

- High-fat diet-induced obese mice: These models have helped elucidate this compound's impact on metabolic health, including body weight, adiposity, and glucose tolerance. []

Q12: What is the evidence for this compound's efficacy in humans?

A13: Numerous clinical trials have investigated this compound for the treatment of OAB, consistently demonstrating its efficacy in reducing urinary frequency, urgency, and incontinence episodes. [, , ]

Q13: What are the known side effects associated with this compound?

A14: While generally well-tolerated, this compound may cause side effects, with the most common ones being hypertension, nasopharyngitis, and urinary tract infections. [, ]

Q14: Are there any known long-term safety concerns associated with this compound use?

A14: Long-term safety data on this compound is still accumulating. While initial studies indicate a favorable safety profile, continued monitoring and research are necessary to fully assess potential long-term effects.

Q15: What are the potential future applications of this compound beyond OAB treatment?

A17: Given its effects on BAT, WAT, and glucose metabolism, this compound holds promise for potential applications in metabolic disorders like obesity and type 2 diabetes. [, , ] Further research is needed to explore these possibilities.

Q16: What are the key areas for future research on this compound?

A16: Key areas of research include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.